molecular formula C15H14N6O B6719401 5-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide

5-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide

Cat. No.: B6719401
M. Wt: 294.31 g/mol
InChI Key: LHQNVUUISFFWEJ-UHFFFAOYSA-N
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Description

5-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a carboxamide group, a pyrimidinylamino group, and a methyl group

Properties

IUPAC Name

5-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c1-10-13(9-18-21-10)14(22)19-11-3-5-12(6-4-11)20-15-16-7-2-8-17-15/h2-9H,1H3,(H,18,21)(H,19,22)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQNVUUISFFWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Attachment of the pyrimidinylamino group: This can be done through nucleophilic substitution reactions where the amino group of the pyrimidine derivative reacts with the halogenated pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrimidine and pyrazole rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

    Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, it may inhibit the activity of certain kinases involved in cell signaling, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-phenylaminopyrimidine derivatives: These compounds share structural similarities with 5-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide and are known for their antiproliferative activities.

    Pyridine derivatives: These compounds also exhibit various biological activities, including antimicrobial and antiviral properties.

Uniqueness

This compound is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

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